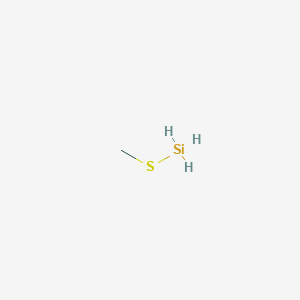
methylsulfanylsilane
Description
Methylsulfanylsilane (hypothetical structure: CH₃SiH₂SH) is a silicon-based compound featuring a methyl group (-CH₃) and a sulfanyl (-SH) group bonded to a silicon atom. Silicon compounds with sulfur substituents are of interest in materials science and organic synthesis due to their unique reactivity and stability profiles.
Properties
CAS No. |
16643-15-5 |
|---|---|
Molecular Formula |
CH6SSi |
Molecular Weight |
78.21 g/mol |
IUPAC Name |
methylsulfanylsilane |
InChI |
InChI=1S/CH6SSi/c1-2-3/h1,3H3 |
InChI Key |
KMRKZWOJLUYLAM-UHFFFAOYSA-N |
SMILES |
CS[SiH3] |
Canonical SMILES |
CS[SiH3] |
Synonyms |
(Methylthio)silane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, (methylthio)-, typically involves the reaction of methylthiomethyl chloride with silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of silane, (methylthio)-, often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
methylsulfanylsilane, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of siloxanes.
Reduction: Involves the gain of electrons, typically using reducing agents like hydrosilanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, halogenating agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various siloxanes, silanols, and other organosilicon compounds. These products have diverse applications in industries ranging from electronics to pharmaceuticals .
Scientific Research Applications
methylsulfanylsilane, has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of drug delivery systems and other medical applications.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to bond with both organic and inorganic materials
Mechanism of Action
The mechanism of action of silane, (methylthio)-, involves its ability to form strong bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of both silicon and sulfur atoms in its structure. The silicon atom can form bonds with inorganic materials, while the sulfur atom can interact with organic molecules. This unique property makes it a valuable coupling agent in various applications .
Comparison with Similar Compounds
Comparison with Similar Silane Derivatives
Structural and Chemical Properties
The table below compares key structural and chemical attributes of methylsulfanylsilane (inferred) with related compounds:
*Direct CAS data for this compound is unavailable in the evidence.
†Calculated based on atomic weights.
Key Observations:
- Substituent Effects : The sulfanyl group in this compound likely increases its nucleophilic character compared to methylsilane or trimethylsilane. Chlorine substituents in methyldichlorosilane enhance electrophilicity and hydrolysis rates.
- Stability : Methylsilane is pyrophoric, while trimethylsilane exhibits greater stability due to steric protection from methyl groups. This compound’s stability may depend on SH group oxidation susceptibility.
Key Insights:
- Methylsilane’s role in electronics contrasts with methyldichlorosilane’s dominance in polymer industries.
- This compound’s sulfur functionality could enable novel applications in catalysis or biomaterials, though industrial adoption remains unexplored in the evidence.
Key Differences:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


